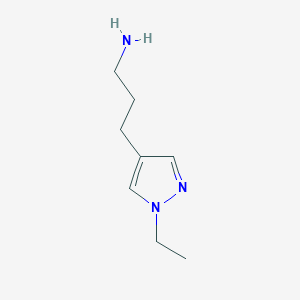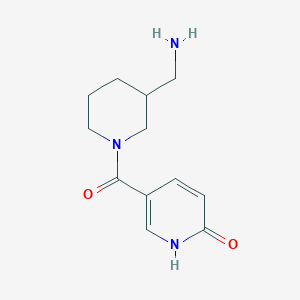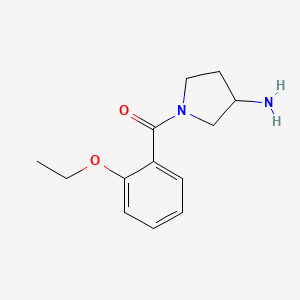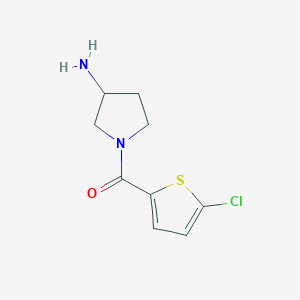![molecular formula C12H14N4O B1491651 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol CAS No. 2097969-27-0](/img/structure/B1491651.png)
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol
Übersicht
Beschreibung
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antimykotische Aktivitäten
Pyrazolderivate haben sich als vielversprechend für antimikrobielle und antimykotische Eigenschaften erwiesen. Verbindungen mit bestimmten funktionellen Gruppen, wie z. B. elektronendonierenden Methyl- und Halogen-Gruppen, zeigen im Vergleich zu Verbindungen mit elektronenziehenden Gruppen wie Nitro und Dinitro eine höhere Aktivität .
Entzündungshemmende Eigenschaften
Einige Pyrazolderivate werden für die selektive COX-2-Hemmung synthetisiert und zeigen eine starke entzündungshemmende Aktivität. Dies deutet auf mögliche Anwendungen bei der Entwicklung von entzündungshemmenden Medikamenten hin .
Antioxidative Mittel
Für die Synthese von Pyranopyrazolderivaten als Antioxidantien wurden mehrkomponentige und grüne Synthesewege beschrieben. Diese Verbindungen könnten in Therapien gegen oxidativen Stress-bedingte Krankheiten eingesetzt werden .
Elektrochemilumineszenz und Lumineszenzsensorik
Pyrazolbasierte Liganden wurden zur Synthese neuer Polymere mit Elektrochemilumineszenzeigenschaften verwendet. Diese Materialien könnten in Lumineszenzsensortechnologien eingesetzt werden .
Synthese Strategien
Der Pyrazolkern kann mit verschiedenen Strategien synthetisiert werden, z. B. mehrkomponentige Ansätze und dipolare Cycloadditionen. Diese Vielseitigkeit der Synthesemethoden ermöglicht ein breites Anwendungsspektrum in der chemischen Forschung .
Enzymhemmung
Pyrazolderivate wurden als potenzielle Inhibitoren für Enzyme wie die SARS-CoV-2-Hauptprotease (Mpro) und die Topoisomerase IV von Staphylococcus aureus untersucht. Dies deutet auf ihren Einsatz in der Medikamentenentwicklung für Infektionskrankheiten hin .
Wirkmechanismus
Target of Action
Pyrazoline derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a wide range of biological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
It is known that pyrazoline derivatives interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with amino acids in the active site of the target enzyme .
Biochemical Pathways
It is known that pyrazoline derivatives can influence a variety of cellular processes, including the production of reactive oxygen species (ros) and lipid peroxidation .
Result of Action
It is known that pyrazoline derivatives can have a variety of effects, including the inhibition of enzyme activity and the induction of oxidative stress .
Biochemische Analyse
Biochemical Properties
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission . Additionally, this compound may interact with proteins involved in oxidative stress responses, potentially modulating the activity of antioxidant enzymes like superoxide dismutase and catalase . These interactions highlight the compound’s potential in modulating biochemical pathways related to neuroprotection and oxidative stress.
Cellular Effects
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can modulate the activity of kinases involved in cell signaling, such as p38MAPK, which plays a role in inflammation and stress responses . Furthermore, this compound may affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism . These cellular effects underscore the compound’s potential in therapeutic applications, particularly in diseases involving dysregulated cell signaling and gene expression.
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its binding interactions with biomolecules. This compound can bind to enzyme active sites, either inhibiting or activating their activity. For instance, it may inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . Additionally, the compound’s interaction with kinases and transcription factors can lead to changes in phosphorylation states and gene expression, respectively . These molecular interactions provide insights into the compound’s potential therapeutic mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that pyrazole derivatives exhibit high thermal stability and maintain their activity over extended periods . The degradation products of this compound and their potential effects on cellular function need further investigation. Long-term studies in vitro and in vivo are essential to understand the compound’s stability and its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity. Animal studies are essential for identifying the threshold effects and establishing safe dosage ranges.
Metabolic Pathways
1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted via the liver . Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its impact on cellular metabolism and energy homeostasis . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . For example, it may be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues . Additionally, the compound’s binding to plasma proteins can affect its bioavailability and distribution within the body . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can modulate mitochondrial function and oxidative stress responses . Additionally, the compound’s localization to the nucleus can influence gene expression by interacting with transcription factors and chromatin . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic targets.
Eigenschaften
IUPAC Name |
1-ethyl-3-pyrazin-2-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-16-11-3-6-17-8-9(11)12(15-16)10-7-13-4-5-14-10/h4-5,7H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIMMHNMODPKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine hydrochloride](/img/structure/B1491568.png)


![N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1491573.png)



![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491581.png)
![1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1491582.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1491585.png)


![2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1491588.png)
